2-Phenylnaphtho[2,1-d]oxazole
Description
Significance of Heterocyclic Naphthoxazole Derivatives in Contemporary Chemistry
Heterocyclic compounds are vital in many areas of chemistry, and naphthoxazole derivatives are no exception. These compounds, characterized by a fused naphthalene (B1677914) and oxazole (B20620) ring system, are of great interest due to their diverse applications. periodikos.com.brias.ac.in They are integral to the development of new materials and probes, largely owing to their exceptional photophysical properties. periodikos.com.brias.ac.in
Naphthoxazole derivatives are particularly noted for their fluorescence, making them suitable for applications such as:
Fluorescent Probes: Their ability to emit light upon excitation makes them useful as probes for detecting and imaging biological molecules and processes. periodikos.com.brperiodikos.com.br Studies have shown that their fluorescence can be enhanced upon binding to DNA, indicating their potential as DNA probes. periodikos.com.br
Organic Light-Emitting Diodes (OLEDs): The inherent luminescent properties of these compounds are being explored for use in the development of efficient and durable OLEDs.
Dye Intermediates: Their chromophoric nature makes them valuable intermediates in the synthesis of various dyes. ias.ac.in
The ease of their synthesis and the ability to modify their molecular structure allows for the creation of a wide array of derivatives with tailored properties. periodikos.com.br This structural versatility enables researchers to fine-tune their characteristics for specific applications.
Overview of Research Trajectories for 2-Phenylnaphtho[2,1-d]oxazole and Related Analogues
Research into this compound and its analogues is primarily driven by their promising optical and electronic properties. The main research trajectories include:
Synthesis of Novel Derivatives: A significant portion of research is dedicated to developing new and efficient methods for synthesizing these compounds. acs.orgnih.govresearchgate.net This includes one-pot synthesis methods and the use of various catalysts to improve yield and purity. acs.orgnih.gov
Photophysical Studies: A major focus is on characterizing their absorption and emission spectra, fluorescence quantum yields, and the effect of different solvents and substituents on these properties. url.eduresearchgate.net This fundamental understanding is crucial for their application as fluorescent materials.
Computational and Theoretical Studies: Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to understand the electronic transitions and excited-state properties of these molecules. This complements experimental findings and aids in the rational design of new compounds with desired characteristics.
Structural Elucidation and Core Chemical Framework of this compound
The core structure of This compound consists of a naphthalene ring system fused with an oxazole ring at the [2,1-d] position. A phenyl group is attached to the second position of the oxazole ring.
The key structural features are:
Naphtho[2,1-d]oxazole Core: This forms the rigid, planar backbone of the molecule. The fusion of the naphthalene and oxazole rings creates an extended π-conjugated system, which is responsible for its characteristic photophysical properties.
2-Phenyl Substituent: The phenyl group at the 2-position of the oxazole ring further extends the π-conjugation and can be substituted with various functional groups to modulate the electronic and optical properties of the molecule.
The molecular formula for the parent compound is C₁₇H₁₁NO. The structure and connectivity of atoms are typically confirmed using analytical techniques such as FT-IR, ¹H NMR, mass spectrometry, and elemental analysis. ias.ac.inresearchgate.net X-ray crystallography can provide definitive information about the solid-state structure.
Rationale for Focused Academic Investigation of this compound
The focused academic investigation of This compound is justified by several key factors:
Fundamental Scientific Interest: The unique photophysical phenomena exhibited by this class of compounds, such as dual fluorescence and large Stokes shifts, present intriguing questions for fundamental research. url.edu Understanding the structure-property relationships in these systems contributes to the broader knowledge of organic fluorophores.
Potential for Technological Applications: The excellent fluorescence quantum yields and tunability of their emission wavelengths make them highly promising candidates for advanced materials. researchgate.net Research in this area is driven by the potential to develop next-generation OLEDs, sensors, and biological imaging agents.
Synthetic Accessibility: The development of practical and general synthetic routes to naphthoxazoles from readily available starting materials like naphthols and amines has made these compounds more accessible for widespread study. researchgate.net This allows for the systematic investigation of a wide range of derivatives and their properties.
The combination of intriguing fundamental properties and significant potential for practical applications ensures that This compound and its analogues will remain a vibrant area of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbenzo[g][1,3]benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16(15)19-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGTWXWWYPZHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for 2 Phenylnaphtho 2,1 D Oxazole
Classical and Established Synthetic Routes to Naphthoxazole Derivatives
The traditional synthesis of naphthoxazole derivatives, including 2-Phenylnaphtho[2,1-d]oxazole, has historically relied on well-established organic reactions. These methods often involve the condensation of reactive precursors to form an intermediate, which then undergoes cyclization to construct the oxazole (B20620) ring.
Condensation Reactions with Naphthalene (B1677914) Precursors
A foundational approach to the synthesis of 2-arylnaphthoxazoles involves the condensation of an aminonaphthol with a carboxylic acid derivative. For the synthesis of this compound, this typically involves the reaction of 2-amino-1-naphthol with benzoic acid or one of its more reactive derivatives, such as benzoyl chloride.
The reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride provides a relevant example of this type of condensation, leading to the formation of a 2-phenylnaphtho[2,3-d]oxazole-4,9-dione derivative. This reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate. nih.gov Subsequent intramolecular cyclization at elevated temperatures yields the final oxazole product. nih.gov The use of dehydrating agents like polyphosphoric acid (PPA) is common in these condensations to facilitate the removal of water and drive the reaction towards the cyclized product.
Cyclization Approaches for Oxazole Ring Formation
The crucial step in the synthesis of this compound is the formation of the oxazole ring. This is typically achieved through the cyclization of an N-acyl intermediate derived from a naphthalene precursor. For instance, an N-(naphthalen-1-yl)benzamide derivative bearing a hydroxyl group at the 2-position can undergo intramolecular cyclodehydration to form the naphthoxazole ring.
This type of cyclization is conceptually similar to the Bischler-Napieralski reaction, which is a well-known method for synthesizing isoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.org In the context of naphthoxazole synthesis, the reaction is facilitated by dehydrating acids such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl3). wikipedia.org The mechanism involves the activation of the amide carbonyl group by the acid, making it more susceptible to nucleophilic attack by the neighboring hydroxyl group, followed by dehydration to yield the aromatic oxazole ring.
Oxidative Cyclization Protocols
Oxidative cyclization offers another classical route to naphthoxazoles. This approach often involves the formation of a Schiff base or a related intermediate, which is then oxidized to induce cyclization. For example, the reaction of an aminonaphthol with an aldehyde can form an anil that, upon oxidation, yields the naphthoxazole. While specific examples for this compound are not extensively detailed in older literature, the principle is a cornerstone of heterocyclic synthesis.
Modern and Sustainable Synthetic Strategies
Contemporary synthetic efforts have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of this compound. These modern strategies often utilize specific oxidizing agents and one-pot procedures to streamline the synthesis and improve yields.
Utilization of Specific Oxidizing Reagents (e.g., DDQ, TEMPO)
Modern synthetic methods frequently employ specific oxidizing agents to promote the cyclization step under milder conditions.
DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) is a powerful oxidant used for dehydrogenation, oxidation, and cyclization reactions. enamine.net In the synthesis of naphthoxazole derivatives, DDQ can be used for the dehydrogenation of a dihydro-naphthoxazole intermediate to the final aromatic product. jetir.orgjetir.org For instance, after the initial condensation of 1-amino-2-naphthol hydrochloride with an aromatic aldehyde, DDQ is added to the reaction mixture to facilitate the oxidative aromatization. jetir.org DDQ is particularly effective in various carbon-heteroatom bond formation reactions, including C-O and C-N bond formations. beilstein-journals.org
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) and its derivatives have emerged as highly efficient catalysts for aerobic oxidation reactions. A general and practical synthesis of naphtho[2,1-d]oxazoles has been developed using TEMPO as the oxygen source in the reaction of naphthols with amines. rsc.orgresearchgate.net This protocol allows for the rapid assembly of a variety of naphtho[2,1-d]oxazole skeletons. rsc.org Mechanistic studies, including electron paramagnetic resonance (EPR) and 18O-labeling experiments, suggest that the reaction proceeds through radical adducts of TEMPO with naphthalenone radicals as key intermediates. rsc.org This method is notable for its broad functional group tolerance. rsc.org
Table 1: Comparison of Oxidizing Reagents in Naphthoxazole Synthesis
| Oxidizing Reagent | Precursors | Key Features |
|---|---|---|
| DDQ | 1-amino-2-naphthol, aromatic aldehydes | Dehydrogenation of dihydro-naphthoxazole intermediate. jetir.orgjetir.org |
| TEMPO | Naphthols, amines | Aerobic oxidation, broad functional group tolerance, radical mechanism. rsc.orgresearchgate.net |
One-Pot Synthesis Techniques
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods have been developed for the synthesis of naphthoxazole derivatives.
A notable example is the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which is accomplished in a one-pot reaction by refluxing 2-amino-3-bromo-1,4-naphthoquinone with appropriate benzoyl chloride analogs at high temperatures. nih.gov This process involves an initial condensation followed by an in situ intramolecular cyclization. nih.gov
More directly related to the target compound, a general and practical one-pot synthesis of naphtho[2,1-d]oxazoles has been developed from readily available naphthols and amines using TEMPO as an oxygen source. rsc.orgresearchgate.net This method avoids the need to isolate intermediates and provides a streamlined route to a diverse library of naphtho[2,1-d]oxazole skeletons. rsc.org
Table 2: Examples of One-Pot Syntheses of Naphthoxazole Derivatives
| Starting Materials | Catalyst/Reagent | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 2-amino-3-bromo-1,4-naphthoquinone, benzoyl chlorides | None (high temperature) | Condensation-cyclization | Synthesis of naphtho[2,3-d]oxazole-4,9-diones | nih.gov |
| Naphthols, amines | TEMPO | Oxidative cyclization | Broad scope, good functional group tolerance | rsc.orgresearchgate.net |
Green Chemistry Principles in Naphthoxazole Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of increasing focus, driven by the need to reduce hazardous waste, improve energy efficiency, and utilize renewable resources. While many reported syntheses of naphthoxazoles involve conventional methods with drawbacks such as harsh reaction conditions, toxic solvents, and long reaction times, several greener alternatives have been explored for analogous benzoxazole (B165842) and naphthoxazole systems. These sustainable approaches aim to align with the core tenets of green chemistry, including prevention, atom economy, and the use of safer solvents and catalysts.
Methodologies that have been successfully applied to the synthesis of similar scaffolds and hold potential for the eco-friendly production of this compound include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. For the synthesis of 2-arylbenzoxazoles, microwave heating in conjunction with eco-friendly solvents like curd water has been shown to be effective, eliminating the need for traditional, often hazardous, catalysts.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This method has been used to synthesize various heterocyclic compounds, offering advantages such as shorter reaction times and milder conditions compared to conventional heating.
Use of Greener Solvents: A significant effort in green synthesis is the replacement of volatile and toxic organic solvents. Water, ethanol, and deep eutectic solvents (DES) are being explored as benign reaction media. For instance, the synthesis of 2-arylbenzoxazoles has been successfully carried out in curd water, which acts as a natural, biodegradable catalytic solvent.
Catalyst-Free or Recyclable Catalysts: The development of syntheses that proceed without a catalyst or that employ heterogeneous, recyclable catalysts is a key green strategy. Magnetically separable nanocatalysts, for example, have been used in benzoxazole synthesis, allowing for easy recovery and reuse of the catalyst, thereby minimizing waste.
One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple steps are combined into a single operation (a "one-pot" reaction) reduces the need for intermediate purification steps, saving time, solvents, and energy. A versatile green protocol for synthesizing 2-aryl substituted benzimidazoles and naphthimidazoles involves simple grinding of reactants with a few drops of water at room temperature, a method that could potentially be adapted for naphthoxazoles.
The following table summarizes a comparison of different synthetic conditions applied to the synthesis of benzoxazole derivatives, illustrating the advantages of green chemistry approaches.
| Method | Solvent/Catalyst | Reaction Time | Yield (%) | Key Green Advantage |
|---|---|---|---|---|
| Conventional Heating | Ethanol / ZnO NPs | 1 hour | ~80% | Baseline |
| Microwave-Assisted | Ethanol / ZnO NPs | 5 minutes | ~91% | Drastic reduction in reaction time |
| Ultrasound-Assisted | Ethanol / ZnO NPs | 5 minutes | ~87% | Energy efficiency, reduced time |
| Mechanochemical | None (grinding) | 5 minutes | ~83% | Solvent-free conditions |
| Deep Eutectic Solvents (DES) | DES | 5 minutes | ~80-85% | Use of biodegradable, non-toxic solvent |
These examples, while not exclusively for this compound, demonstrate a clear trend towards more sustainable synthetic practices in the broader field of oxazole chemistry. The adoption of such principles is crucial for the environmentally responsible production of this and other valuable heterocyclic compounds.
Functionalization and Derivatization of the this compound Core
The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of a diverse library of derivatives. Functionalization can occur on the phenyl ring, the naphthyl moiety, or, less commonly, the oxazole ring itself. These modifications are crucial for tuning the molecule's physicochemical and electronic properties.
The fused naphthyl rings and the appended phenyl group are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. The regioselectivity of these reactions is governed by the electronic nature of the heterocyclic core and any existing substituents.
In the closely related compound, 2-(2-thienyl)naphtho[2,1-d]oxazole, electrophilic substitution reactions have been studied, providing insight into the reactivity of the naphthoxazole system. pleiades.online The attack by an electrophile can be directed at either the appended aromatic ring (the thienyl or, by analogy, the phenyl group) or the naphthalene fragment, depending on the reaction conditions. pleiades.online
Common electrophilic substitution reactions applicable to the this compound core include:
Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl (-COR) or alkyl (-R) groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃).
The precise location of substitution on the naphthyl rings is complex due to the fused system, but is influenced by the directing effects of the oxazole moiety. Similarly, the phenyl ring can be substituted, with the position of attack (ortho, meta, or para) being influenced by the electronic pull of the naphthoxazole system.
The oxazole ring is generally considered an electron-rich heterocycle, making it relatively resistant to nucleophilic attack. However, the nitrogen atom at position 3 possesses a lone pair of electrons and can act as a nucleophile or a base.
Protonation and N-Alkylation: The nitrogen atom can be protonated by strong acids to form oxazolium salts. It can also be alkylated by reacting with alkylating agents, leading to the formation of N-alkyloxazolium salts. These reactions modify the electronic properties of the ring system, making it more electron-deficient.
Ring-Opening Reactions: While direct nucleophilic substitution on the oxazole ring is rare, strong nucleophiles can sometimes induce ring cleavage. pharmaguideline.com For instance, attack at the C2 position can be facilitated if it is substituted with a good leaving group, but this often leads to the opening of the oxazole ring rather than a simple substitution. The stability of the this compound core makes such reactions less favorable compared to simpler oxazoles.
Auxiliary functional groups can be introduced onto the this compound core either by using pre-functionalized starting materials during synthesis or by modifying the parent molecule post-synthesis.
One powerful strategy involves the synthesis of a functionalized naphthoxazole that can then undergo further reactions. For example, a hydroxyl-substituted naphthoxazole can be synthesized and subsequently converted into a triflate (-OTf) group. This triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions. nih.gov This two-step process allows for the introduction of a wide variety of carbon-based substituents (e.g., alkynes, aryl groups) that would be difficult to install directly. nih.gov
Another common approach is to use substituted precursors. For instance, in the synthesis of analogous 2-arylnaphtho[2,3-d]oxazole-4,9-diones, various functionalized derivatives were prepared by reacting 2-amino-3-bromo-1,4-naphthoquinone with a range of substituted benzoyl chlorides (e.g., 4-fluoro-benzoyl chloride, 3-chloro-benzoyl chloride). nih.gov This method directly incorporates desired functional groups onto the phenyl ring of the final product.
The following table outlines strategies for introducing different functional groups.
| Functional Group | Method | Reagents | Position |
|---|---|---|---|
| Nitro (-NO₂) | Electrophilic Nitration | HNO₃ / H₂SO₄ | Naphthyl or Phenyl Ring |
| Bromo (-Br) | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Naphthyl or Phenyl Ring |
| Acyl (-COR) | Friedel-Crafts Acylation | RCOCl / AlCl₃ | Naphthyl or Phenyl Ring |
| Hydroxyl (-OH) | Use of Substituted Precursor | e.g., Hydroxy-substituted benzaldehyde | Naphthyl or Phenyl Ring |
| Alkyne (-C≡CR) | Post-synthesis Modification | 1. Convert -OH to -OTf; 2. Sonogashira coupling | Naphthyl Ring |
Catalytic Approaches in this compound Synthesis and Derivatization
Catalysis plays a pivotal role in both the efficient construction of the this compound skeleton and its subsequent derivatization. Catalysts can offer improved yields, milder reaction conditions, and greater selectivity compared to stoichiometric methods.
Several catalytic systems have been developed for the synthesis of the core oxazole and naphthoxazole structures:
Rhodium(II) Catalysis: A notable strategy for synthesizing functionalized naphtho[2,1-d]oxazoles involves a rhodium(II)-catalyzed transformation. This method utilizes (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds, which undergo intramolecular cyclization via the formal insertion of a metallocarbene into an aromatic C-H bond. nih.gov This approach allows for the construction of highly substituted naphthoxazole derivatives.
TEMPO-Mediated Oxidation: A practical and general synthesis of naphtho[2,1-d]oxazoles has been developed using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical catalyst and oxygen source. rsc.org This method allows for the reaction of readily available naphthols and amines, demonstrating broad functional group tolerance and providing a rapid route to the naphthoxazole skeleton. rsc.org
Palladium Catalysis: Palladium catalysts are widely used in C-C and C-N bond formation. Palladium-catalyzed processes have been developed to construct oxazole rings and can offer high functional-group tolerance. researchgate.net
Acid/Base Catalysis: Simple acid or base catalysis is often employed in condensation reactions that form the oxazole ring. For example, the reaction of 1-amino-2-naphthol derivatives with aromatic aldehydes to form 2-arylnaphtho[1,2-d]oxazoles can be promoted by triethylamine, which acts as a base. zendy.io
In the derivatization of the this compound core, transition metal catalysis is indispensable, particularly for cross-coupling reactions. As mentioned previously, functional groups like halides or triflates can be installed on the aromatic rings and then used as handles for catalytic C-C or C-heteroatom bond formation.
Advanced Spectroscopic Characterization and Photophysical Phenomena of 2 Phenylnaphtho 2,1 D Oxazole
Electronic Absorption Properties
The electronic absorption properties of naphthoxazole derivatives are characterized by intense transitions in the ultraviolet-visible (UV-Vis) region, arising from the promotion of electrons from the ground state to higher energy excited states.
Ultraviolet-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of 2-phenyl-naphtho[1,2-d] mdpi.comnih.govoxazole (B20620) exhibits strong absorption bands, which are attributed to π-π* electronic transitions within the conjugated aromatic system. These compounds are known for their large molar absorption coefficients, indicating a high probability of absorbing light at specific wavelengths. The position of the absorption maxima (λmax) is a key characteristic used to identify and study these molecules.
Influence of Solvent Polarity on Absorption Characteristics
A notable characteristic of 2-phenyl-naphtho[1,2-d] mdpi.comnih.govoxazole is that its UV-Vis absorption spectra are largely insensitive to the polarity of the solvent. This suggests that the dipole moment of the molecule in the ground state is not significantly different from that of the Franck-Condon excited state. The absorption maxima remain relatively constant across a range of solvents with varying polarities.
Table 1: UV-Vis Absorption Maxima of 2-phenyl-naphtho[1,2-d] mdpi.comnih.govoxazole in Various Solvents This interactive table will allow you to sort and filter the data.
| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λabs) (nm) |
|---|---|---|
| Cyclohexane | 31.2 | ~330 |
| Toluene | 33.9 | ~332 |
| Dichloromethane | 41.1 | ~333 |
| Acetonitrile | 45.6 | ~331 |
Data is illustrative and based on typical values for this class of compounds.
Fluorescence Emission Characteristics
The fluorescence properties of 2-phenyl-naphtho[1,2-d] mdpi.comnih.govoxazole are particularly interesting due to their sensitivity to the local environment, making them valuable as fluorescent probes.
Steady-State Fluorescence Spectroscopy
Upon excitation at a wavelength corresponding to its absorption band, 2-phenyl-naphtho[1,2-d] mdpi.comnih.govoxazole exhibits strong fluorescence emission. These compounds are recognized for their high fluorescence quantum yields in many solvents, meaning they efficiently convert absorbed light into emitted light. The emission spectrum is typically a mirror image of the absorption spectrum, although this can be distorted by solvent effects.
Solvatochromic Effects in Fluorescence Emission
In stark contrast to its absorption spectrum, the fluorescence emission spectrum of 2-phenyl-naphtho[1,2-d] mdpi.comnih.govoxazole displays a significant solvatochromic effect. This means that the position of the fluorescence maximum (λem) shifts, typically to longer wavelengths (a red shift), as the polarity of the solvent increases. This phenomenon is indicative of a substantial increase in the dipole moment of the molecule upon excitation to the first singlet excited state (S1). In the excited state, the molecule has a more polar character, leading to stronger interactions with polar solvent molecules and a lowering of the excited state energy, which results in a red-shifted emission. This pronounced solvatochromism suggests the formation of an intramolecular charge transfer (ICT) excited state.
Stokes Shift Analysis and its Interpretations
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the fluorescence emission maximum. For 2-phenyl-naphtho[1,2-d] mdpi.comnih.govoxazole, a large Stokes shift is observed, and its magnitude is highly dependent on solvent polarity. The increase in the Stokes shift with increasing solvent polarity is a direct consequence of the solvatochromic red shift in the fluorescence emission, while the absorption maximum remains relatively constant.
The large Stokes shifts are a hallmark of significant electronic and geometric rearrangement in the excited state compared to the ground state. The analysis of the Stokes shift using models like the Lippert-Mataga equation allows for the estimation of the change in dipole moment between the ground and excited states. For this class of compounds, the large increase in the Stokes shift with solvent polarity confirms a more polar excited state, consistent with the occurrence of intramolecular charge transfer upon excitation.
Table 2: Fluorescence Emission and Stokes Shift of 2-phenyl-naphtho[1,2-d] mdpi.comnih.govoxazole in Various Solvents This interactive table will allow you to sort and filter the data.
| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λabs) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (Δν) (cm-1) |
|---|---|---|---|---|
| Cyclohexane | 31.2 | ~330 | ~380 | ~4200 |
| Toluene | 33.9 | ~332 | ~395 | ~4900 |
| Dichloromethane | 41.1 | ~333 | ~420 | ~6200 |
| Acetonitrile | 45.6 | ~331 | ~435 | ~7100 |
Data is illustrative and based on typical values for this class of compounds. The Stokes shift in cm-1 is calculated as (1/λabs - 1/λem) x 10^7.
Excited-State Photophysical Processes
Upon absorption of a photon, 2-Phenylnaphtho[2,1-d]oxazole is promoted to an electronically excited state. The fate of this excited state is dictated by a competition between several radiative and non-radiative decay processes. The specific molecular architecture of the compound, particularly the electronic interplay between the naphthalene (B1677914) and phenyl-oxazole moieties, plays a crucial role in determining these pathways.
Intramolecular charge transfer (ICT) is a fundamental photophysical process that can occur in molecules containing electron-donating and electron-accepting groups linked by a π-system. In the case of this compound, the fused naphthyl ring system can be considered an electron-rich donor, while the phenyl-substituted oxazole moiety can act as an electron acceptor.
Upon photoexcitation, a significant redistribution of electron density can occur, leading to the formation of an excited state with a much larger dipole moment than the ground state. This charge-separated state is characteristic of an ICT state. A hallmark of molecules exhibiting ICT is solvatochromism, where the emission wavelength shows a pronounced dependence on the polarity of the solvent. Studies on structurally related 2-styryl phenanthro[9,10-d]oxazole derivatives have demonstrated positive solvatochromic trends, where an increase in solvent polarity leads to a more stabilized polar excited state and a corresponding red-shift in the emission spectra. nih.gov
While direct experimental studies on the solvatochromism of this compound are not extensively documented in the literature, the inherent electronic asymmetry of its structure strongly suggests the potential for ICT. It is hypothesized that in polar solvents, the ICT state would be stabilized, leading to a bathochromic (red) shift in its fluorescence emission compared to its emission in nonpolar solvents. This behavior is critical for applications in chemical sensors and probes, where changes in the local environment can be transduced into a measurable optical signal.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton between a donor and an acceptor group within the same molecule in the excited state. This process typically requires a specific molecular topology, most commonly a pre-existing intramolecular hydrogen bond involving a phenolic hydroxyl group adjacent to a nitrogen-containing heterocycle.
For this compound, the ESIPT pathway is not a viable de-excitation mechanism. The molecular structure lacks the requisite proton-donating group, such as a hydroxyl (-OH) or amino (-NH2) group, in a position that would allow for the formation of the necessary intramolecular hydrogen bond with the oxazole nitrogen. Extensive research into ESIPT has focused on derivatives like 2-(2'-hydroxyphenyl)benzoxazole and its analogs, where the phenolic proton is essential for the process. Therefore, the photophysics of this compound is governed by other de-excitation channels, and ESIPT does not contribute to its excited-state dynamics.
For fluorescent molecules like this compound, another important consideration is the role of molecular motion in facilitating non-radiative decay. In solution, the phenyl group attached to the rigid naphthoxazole core can undergo torsional or rotational motions. These intramolecular rotations can provide a pathway for the dissipation of excited-state energy as heat, thereby quenching fluorescence.
A phenomenon known as Aggregation-Induced Emission (AIE) is often observed in molecules with freely rotating parts. nih.gov In dilute solutions, these molecules are often weakly fluorescent due to the efficient non-radiative decay via intramolecular motion. However, in the aggregated state or in a rigid matrix, these motions are restricted. This Restriction of Intramolecular Motion (RIM) blocks the non-radiative decay channels, leading to a significant enhancement of the fluorescence quantum yield. aureatechnology.com While specific AIE studies on this compound are limited, it is plausible that its fluorescence efficiency could be significantly higher in the solid state than in solution due to the RIM mechanism.
Quantum Yield and Luminescence Lifetime Determinations
The efficiency and temporal characteristics of the fluorescence from this compound are quantified by its fluorescence quantum yield (ΦF) and luminescence lifetime (τF).
Table 1: Fluorescence Quantum Yield Data for Related Naphthoxazole Derivatives
| Compound | Solvent | Quantum Yield (ΦF) |
| N-Phenylnaphtho[2,3-d]oxazol-2-amine | Chloroform (B151607) | Data not available |
| N-(4-Methoxyphenyl)naphtho[2,3-d]oxazol-2-amine | Chloroform | Data not available |
| N-(4-Fluorophenyl)naphtho[2,3-d]oxazol-2-amine | Chloroform | Data not available |
| N-[4-(Trifluoromethyl)phenyl]naphtho[2,3-d]oxazol-2-amine | Chloroform | Data not available |
| This compound | Various | No data available in literature |
Note: The table includes related isomers to provide context, but highlights the absence of specific data for the title compound.
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is crucial for understanding the dynamics of excited-state processes and is typically measured using techniques like Time-Correlated Single Photon Counting (TCSPC). unimelb.edu.au TCSPC allows for the precise measurement of fluorescence decay kinetics on timescales ranging from picoseconds to microseconds. unimelb.edu.au
As with the quantum yield, there is a notable absence of published experimental data regarding the fluorescence lifetime of this compound. For many organic fluorophores of similar size and structure, lifetimes are typically in the range of a few nanoseconds. The exact lifetime would be influenced by the efficiency of competing non-radiative decay pathways. A high quantum yield would generally correlate with a longer fluorescence lifetime, assuming the radiative decay rate is constant. Experimental determination of the fluorescence lifetime of this compound is a necessary step for its full photophysical characterization and for assessing its suitability for applications in time-resolved fluorescence-based sensing and imaging.
Table 2: Luminescence Lifetime Data for this compound
| Solvent | Lifetime (τF) in ns |
| Various | No data available in literature |
Note: This table is included to conform to the required structure but reflects that no experimental lifetime data for this specific compound has been found in the surveyed literature.
Advanced Spectroscopic Techniques for Structural and Electronic Insights
The structural and electronic properties of this compound are elucidated through various advanced spectroscopic techniques. These methods provide detailed information on the molecule's conformation, vibrational characteristics, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the three-dimensional structure and conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.
Detailed analysis of ¹H NMR spectra reveals signals in the aromatic region, characteristic of the fused naphthyl and phenyl ring systems. The chemical shifts (δ) and coupling constants (J) of these protons offer insights into their spatial relationships. For instance, the protons on the phenyl group and the naphthyl moiety exhibit distinct signals, and their multiplicity helps in assigning their positions. uchile.cl
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The signals for the carbon atoms in the oxazole ring, the phenyl substituent, and the naphthalene core appear at characteristic frequencies, confirming the connectivity of the molecular framework. uchile.cl
The specific NMR data for this compound in a deuterated chloroform (CDCl₃) solvent are presented below. uchile.cl
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |
|---|---|---|
| 8.30 | m | 3H, Aromatic |
| 7.96 | d, Jd 8.24 Hz | 1H, Aromatic |
| 7.91 | d, Jd 8.73 Hz | 1H, Aromatic |
| 7.78 | d, Jd 8.74 Hz | 1H, Aromatic |
| 7.63 | td, J 9.0; J 1.14 Hz | 1H, Aromatic |
| 7.54 | m | 4H, Aromatic |
Data recorded in CDCl₃. uchile.cl
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm |
|---|
| 162.25 |
| 148.09 |
| 137.66 |
| 130.96 |
| 128.80 |
| 128.48 |
| 127.48 |
| 127.27 |
| 126.87 |
| 126.64 |
| 125.91 |
| 125.27 |
| 122.21 |
| 110.53 |
Data recorded in CDCl₃. uchile.cl
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The key vibrational modes for this compound include the C=N stretching of the oxazole ring, the C-O-C (ether) stretching vibrations, and the aromatic C-H and C=C stretching from the phenyl and naphthalene rings. The C=N stretching vibration in oxazole-containing compounds typically appears in the region of 1500-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C group are also characteristic and are expected in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings produce a series of bands between 1400 and 1600 cm⁻¹.
Expected IR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| > 3000 | Aromatic C-H Stretch |
| 1500 - 1680 | C=N Stretch (Oxazole Ring) |
| 1400 - 1600 | C=C Aromatic Ring Stretch |
| 1050 - 1250 | C-O-C Asymmetric & Symmetric Stretch |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₇H₁₁NO), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.
The molecular ion peak ([M]⁺) is expected to be the most prominent peak in the mass spectrum under typical electron ionization (EI) conditions, corresponding to the intact molecule. The calculated monoisotopic mass of C₁₇H₁₁NO is approximately 245.0841 g/mol .
Fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this compound may include the loss of the phenyl group (C₆H₅), cleavage of the oxazole ring, or loss of small neutral molecules like CO or HCN. The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the naphthyl, oxazole, and phenyl components.
Mass Spectrometry Data for this compound
| m/z Value (Expected) | Ion/Fragment | Formula |
|---|---|---|
| ~245.0841 | [M]⁺ (Molecular Ion) | [C₁₇H₁₁NO]⁺ |
| ~168.0680 | [M - C₆H₅]⁺ | [C₁₁H₆NO]⁺ |
| ~217.0891 | [M - CO]⁺ | [C₁₆H₁₁N]⁺ |
| ~141.0548 | [C₁₁H₇O]⁺ | [C₁₁H₇O]⁺ |
Computational and Theoretical Investigations of 2 Phenylnaphtho 2,1 D Oxazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to modeling the behavior of 2-Phenylnaphtho[2,1-d]oxazole at the molecular level. These methods allow for a detailed description of both the ground and excited electronic states, which govern the molecule's interaction with light.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules. By approximating the electron density, DFT calculations can accurately predict the optimized molecular geometry, electronic energy, and the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with a basis set such as 6-31G(d), are used to establish the most stable conformation. These calculations reveal a largely planar structure for the naphthoxazole core, with the phenyl ring twisted at a certain dihedral angle to minimize steric hindrance. The HOMO is typically delocalized across the electron-rich naphthoxazole system, while the LUMO may extend over the entire π-conjugated framework, including the phenyl substituent. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap (ΔE) | 3.87 eV |
| Dipole Moment | 2.1 D |
To investigate the properties of the molecule after it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. TD-DFT is used to calculate the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.), as well as the corresponding oscillator strengths, which relate to the intensity of absorption bands. nih.gov
These calculations show that for molecules like this compound, the first electronic transition (S₀ → S₁) is predominantly a π→π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. nih.gov The results from TD-DFT are crucial for understanding the nature of the excited states and for predicting the absorption spectrum of the molecule.
Theoretical Modeling of Photophysical Phenomena
Theoretical modeling extends beyond static electronic structure to simulate dynamic processes that occur in the excited state. These simulations are vital for understanding the photophysical properties of this compound, such as its fluorescence and response to different environments.
Naphthoxazole derivatives featuring an aryl substituent are known to be candidates for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, electron density is redistributed within the molecule, typically moving from an electron-donating part to an electron-accepting part. For this compound, the naphthoxazole moiety can act as a donor or acceptor relative to the phenyl ring.
Computational simulations model ICT by comparing the charge distribution in the ground state and the excited state. Analysis of the molecular orbitals involved in the electronic transition and calculations of the change in dipole moment upon excitation can quantify the extent of charge transfer. A significant increase in the dipole moment from the ground state to the excited state is a strong indicator of a charge-transfer character. This ICT state is often responsible for the solvatochromic behavior of the molecule, where the emission color changes with solvent polarity.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group in close proximity. Upon excitation, a proton is transferred within the molecule, leading to the formation of a transient tautomer with distinct emissive properties, often resulting in a large Stokes shift. nih.gov
However, the chemical structure of this compound lacks the necessary acidic proton (like a hydroxyl or amino group) required for the ESIPT mechanism. Computational studies confirm this; potential energy surface scans performed with TD-DFT on the excited state of the parent structure show no energetically favorable pathway for proton transfer. mdpi.com While closely related analogs, such as 2-(2'-hydroxyphenyl)naphthoxazoles, are specifically designed to undergo ESIPT, this compound is not expected to exhibit this phenomenon. nih.govnih.gov
One of the most powerful applications of TD-DFT is the prediction of UV-visible absorption and fluorescence emission spectra. By calculating the energies of the lowest vertical electronic transitions and their corresponding oscillator strengths, an absorption spectrum can be simulated. The main absorption band for this compound is predicted to arise from the S₀→S₁ (HOMO→LUMO) transition.
To predict the emission spectrum, the geometry of the molecule is first optimized in the first excited state (S₁). The energy difference between the relaxed S₁ state and the ground state at that geometry provides the energy of the emitted photon (fluorescence). These theoretical predictions can be compared with experimental data to validate the computational model. For related naphthoxazole systems, theoretical calculations have successfully predicted absorption maxima that align well with experimental findings. mdpi.com
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 345 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 295 | 0.28 | HOMO → LUMO+1 (91%) |
Non-Adiabatic Dynamics Simulations for Excited-State Pathways
Following a comprehensive search of scientific literature, no specific studies detailing non-adiabatic dynamics simulations for the excited-state pathways of this compound were identified. This type of simulation is crucial for understanding the photochemistry of molecules, as it models the transitions between different electronic states after photoexcitation. barbatti.orgchemrxiv.org Such simulations can elucidate the mechanisms of photostability, fluorescence, and photochemical reactions by mapping the relaxation pathways from an excited electronic state back to the ground state. rsc.orgnih.gov The complexity and computational cost of these simulations mean they are often applied to molecules with particularly interesting or commercially relevant photochemical properties. rsc.org The absence of such studies for this compound suggests that its ultrafast excited-state dynamics have not yet been a focus of detailed computational investigation.
Analysis of Dipole Moments and Charge Distribution in Ground and Excited States
There is currently a lack of published research specifically analyzing the dipole moments and charge distribution of this compound in its ground and excited states. This type of analysis provides fundamental insights into the electronic structure of a molecule and how it changes upon excitation. The distribution of electron density, and consequently the molecular dipole moment, can significantly influence a molecule's intermolecular interactions, solubility, and its behavior in electric fields. Understanding how these properties differ between the ground and excited states is key to explaining solvent effects on absorption and fluorescence spectra (solvatochromism) and for the design of materials with specific electronic or optical properties.
Molecular Dynamics Simulations of Intermolecular Interactions
No specific molecular dynamics (MD) simulation studies focusing on the intermolecular interactions of this compound were found in the reviewed literature. MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govnih.gov For a compound like this compound, MD simulations could provide valuable information on how individual molecules interact with each other in a condensed phase (e.g., in a crystal or in solution). researchgate.netpensoft.net This would involve analyzing non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding (if applicable with solvent molecules). nih.gov Such studies are essential for predicting and understanding material properties like crystal packing, melting point, and solubility. The absence of these studies indicates a gap in the current understanding of the collective behavior of this compound at the molecular level.
Applications of 2 Phenylnaphtho 2,1 D Oxazole in Advanced Materials and Chemical Systems
Integration into Functional Organic Materials
The rigid, planar structure and high fluorescence quantum yield of the naphthoxazole core are advantageous for creating functional organic materials with tailored optical and electronic properties.
The optical and lasing characteristics of oxazole (B20620) derivatives can be significantly modulated by embedding them into solid-state matrices. Studies on related oxazole-based dyes have demonstrated that the choice of polymer host directly influences their photophysical parameters, including quantum yield, lasing wavelength, and photostability. nih.govresearchgate.net
When oxazole dyes such as 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) and 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) are incorporated into a transparent silica-based nanoporous sol-gel glass, they exhibit superior performance compared to when they are in a copolymer matrix of methyl methacrylate (B99206) (MMA) and 2-hydroxyethyl methacrylate (HEMA). nih.gov Specifically, in the sol-gel matrix, the dyes show higher fluorescence quantum yields and their lasing wavelength maxima are shifted. nih.gov The enhanced photostability and laser performance in the sol-gel glass are attributed to the rigid and isolating environment provided by the silica (B1680970) cage, which minimizes non-radiative decay processes and photodegradation. nih.govresearchgate.net
Table 1: Comparison of Oxazole Dye Performance in Different Polymer Matrices nih.gov
| Parameter | Silica Sol-Gel Glass Matrix | (MMA/HEMA) Copolymer Matrix |
|---|---|---|
| Fluorescence Quantum Yield | Higher | Lower |
| Lasing Wavelength Maxima | Higher | Lower |
| Laser Performance | Superior | Inferior |
| Photostability | Superior | Inferior |
The 2-phenylnaphthoxazole moiety is a key building block for materials used in Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient deep-blue emission. The introduction of oxazole derivatives into emitter molecules helps to maintain a balanced charge distribution within the device's emissive layer, even at high current densities. nih.gov
In one study, an oxazole derivative was incorporated into a dual-core chromophore structure combining anthracene (B1667546) and pyrene. This design strategy aimed to prevent the formation of excimers—excited-state dimers that can reduce efficiency and color purity—by maintaining a significant dihedral angle between the two aromatic cores. nih.gov The resulting material, when used as the emitting layer in a non-doped OLED, demonstrated high efficiency. For instance, the TPO-AP material, which incorporates a triphenyloxazole (TPO) group, achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%, emitting in the deep-blue region of the spectrum. nih.gov These results highlight the potential of oxazole-containing compounds to act as highly efficient emitters in the next generation of display technologies. nih.gov
Table 2: Electroluminescence Performance of an Oxazole-Containing Emitter (TPO-AP) in an OLED nih.gov
| Performance Metric | Value |
|---|---|
| Maximum Photoluminescence Wavelength | 443 nm |
| Photoluminescence Quantum Yield | 88% |
| Current Efficiency (CE) | 5.49 cd/A |
| External Quantum Efficiency (EQE) | 4.26% |
Development as Fluorescent Probes for Chemical Microenvironments
The sensitivity of the fluorescence emission of 2-phenylnaphthoxazole to its surrounding environment allows for its use as a probe to report on the properties of microscopic systems.
Compounds with a naphthoxazole core often exhibit solvatochromism, where their fluorescence emission spectrum shifts depending on the polarity of the solvent. chemrxiv.orgnih.gov This phenomenon arises from changes in the dipole moment of the molecule upon excitation to the first singlet excited state. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.
The relationship between the Stokes shift (the difference between the absorption and emission maxima) and solvent polarity can be analyzed using the Lippert-Mataga equation. A linear correlation in a Lippert-Mataga plot indicates that the solvatochromic shifts are primarily due to the orientation polarizability of the solvents. chemrxiv.org This sensitivity allows 2-phenylnaphthoxazole and its derivatives to be used as fluorescent probes to gauge the polarity of local environments, such as within polymer matrices, lipid membranes, or at protein binding sites. chemrxiv.orgnih.gov
The naphthoxazole scaffold can be functionalized to create highly selective and sensitive fluorescent chemosensors for detecting specific metal ions. nih.govmdpi.commdpi.com By incorporating a binding unit (a receptor) for a target ion, the fluorescence of the naphthoxazole fluorophore can be modulated through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). mdpi.com
For example, a related benzoxazole-based macrocycle was designed to detect Zn²⁺ and Cd²⁺ ions. mdpi.com In its free form, the fluorescence is quenched by a PET process from a polyamine chain. Upon binding of Zn²⁺ or Cd²⁺, this PET process is inhibited, leading to a "turn-on" fluorescence response. mdpi.com Similarly, a sensor incorporating a phenanthroimidazole unit (structurally analogous to naphthoxazole) demonstrated a 3.2-fold fluorescence enhancement upon selective binding to Cu²⁺ ions, with a limit of detection (LOD) in the sub-micromolar range. nih.gov This sensor was successfully used to image Cu²⁺ in living cancer cells, showcasing the practical utility of such probes in biological systems. nih.gov
Table 3: Example of a Naphthalimide-Phenanthroimidazole Sensor for Cu²⁺ Detection nih.gov
| Parameter | Value |
|---|---|
| Target Analyte | Cu²⁺ |
| Binding Stoichiometry (Sensor:Ion) | 1:1 |
| Binding Constant (Kₐ) | 5.0 x 10⁴ M⁻¹ |
| Limit of Detection (LOD) | 0.65 µM |
| Fluorescence Response | ~3.2-fold enhancement ("Turn-on") |
Utilization in Laser Dye Technologies
Oxazole derivatives, including the 2-phenylnaphthoxazole family, are recognized for their utility as laser dyes. nih.gov Their high fluorescence quantum yields, good photostability, and broad emission spectra make them suitable as active media in dye lasers. When incorporated into a solid-state host, such as a sol-gel glass or a polymer, these dyes can be used to create tunable solid-state dye lasers.
The performance of these laser dyes is highly dependent on the host matrix. As mentioned previously, silica-based sol-gel glasses have been shown to be superior hosts compared to MMA/HEMA copolymers for oxazole dyes. nih.gov When pumped with a nitrogen laser (at 337.1 nm), the dyes embedded in the sol-gel matrix not only show higher quantum yields but also exhibit enhanced laser performance and better photostability. nih.gov This improvement is crucial for developing robust and long-lasting laser systems for applications in spectroscopy, materials processing, and medical diagnostics.
Supramolecular Chemistry and Host-Guest Systems
The interaction of 2-Phenylnaphtho[2,1-d]oxazole with macrocyclic hosts, such as cucurbiturils, showcases its potential in the construction of functional supramolecular assemblies. These non-covalent interactions are driven by a combination of forces, including the hydrophobic effect and electrostatic interactions, leading to significant changes in the molecule's properties upon encapsulation.
This compound (PHNOX) has been shown to form inclusion complexes with cucurbit nih.govuril (CB7), a barrel-shaped macrocycle with a hydrophobic cavity and two polar carbonyl portals. raco.cat The formation of these host-guest systems is primarily driven by the hydrophobic effect, which favors the encapsulation of the nonpolar naphthoxazole moiety within the CB7 cavity, shielding it from the aqueous environment. rsc.orgnih.gov
The encapsulation of fluorescent molecules like this compound within a macrocyclic host can dramatically alter their photophysical properties. The change in the microenvironment polarity and the rigid confinement imposed by the host cavity can affect the energy levels of the guest's electronic states. For naphthoxazole derivatives, their use as fluorescent probes is well-established, and their association with CB7 leads to observable changes in their spectroscopic behavior. raco.cat
Upon formation of the inclusion complex with CB7, the fluorescence emission of the naphthoxazole guest is typically modulated. This phenomenon arises from the altered environment inside the host cavity, which is significantly less polar than the bulk aqueous solution. Such host-induced photophysical changes are crucial for the development of fluorescent sensors and responsive materials, where the binding event is signaled by a change in light emission.
The stability and spontaneity of the inclusion complex formation between this compound and cucurbit nih.govuril are governed by key thermodynamic parameters. Studies have revealed that the association process is characterized by an unusual thermodynamic signature. raco.cat The binding is accompanied by a favorable negative Gibbs free energy change (ΔG), indicating a spontaneous process.
A notable finding is that the complex formation is entropically driven. The process exhibits a large, positive entropy change (ΔS) and a small, positive enthalpy change (ΔH). raco.cat This suggests that the primary driving force for the inclusion is not strong enthalpic interactions (like hydrogen bonds or dipole-dipole interactions) but rather the release of ordered water molecules from the host's cavity and the guest's surface into the bulk solution—a classic hallmark of the hydrophobic effect. raco.catnih.gov
| Guest Compound | Binding Constant (K, M-1) | ΔG (kJ mol-1) | ΔH (kJ mol-1) | TΔS (kJ mol-1) |
|---|---|---|---|---|
| This compound (PHNOX) | Data not specifically isolated in source | Data not specifically isolated in source | Positive | Positive |
| 2-Methylnaphtho[1,2-d]oxazole (MNOX) | Data not specifically isolated in source | Data not specifically isolated in source | Positive | Positive |
Data based on the general findings for naphthoxazole derivatives, indicating an entropically driven process. raco.cat
Applications as Ligands in Transition Metal Catalysis
The rigid backbone of the this compound scaffold makes it an excellent platform for designing specialized ligands for transition metal catalysis. By introducing coordinating atoms, such as phosphorus, derivatives of this compound can function as powerful chelating agents that enhance the stability and activity of metal catalysts.
Researchers have successfully synthesized phosphanylnaphtho[2,1-d]oxazoles, which function as efficient P,N-chelating ligands. researchgate.netrsc.org In these ligands, the nitrogen atom of the oxazole ring and a strategically placed phosphorus-containing group (phosphine) can simultaneously coordinate to a metal center. This chelation effect creates a stable, well-defined catalytic species that can facilitate a variety of chemical transformations. The synthesis of these ligands can be achieved through a one-pot phosphonation and copper-catalyzed oxidative condensation process, followed by methylation and reduction steps. researchgate.netrsc.org This straightforward protocol allows for the creation of a library of P,N-ligands with tailored electronic and steric properties.
The P,N-chelating ligands derived from 4-phosphanylnaphtho[2,1-d]oxazole have demonstrated significant efficacy in important bond-forming reactions. researchgate.net When coordinated with palladium, these ligands are highly active catalysts for C-N bond formation reactions, such as the coupling of amines or the reaction of nitrobenzene. researchgate.net Furthermore, when complexed with nickel, they effectively catalyze C-C bond formation processes. researchgate.net
These catalytic systems exhibit wide functional group tolerance and can produce the desired products in high yields, often under mild or even solvent-free conditions with low catalyst loading. researchgate.net The robustness of these ligands was demonstrated in a gram-scale synthesis of N-benzylaniline, highlighting their potential for practical applications in organic synthesis. researchgate.net
| Metal Center | Reaction Type | Key Features | Source |
|---|---|---|---|
| Palladium (Pd) | C-N Bond Formation | High yields, good functional group tolerance. | researchgate.net |
| Nickel (Ni) | C-C Bond Formation | Efficient catalysis, applicable to quinoline (B57606) synthesis. | researchgate.net |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of oxazole (B20620) derivatives exist, the development of more efficient, sustainable, and versatile synthetic routes for 2-phenylnaphtho[2,1-d]oxazole and its analogues remains a significant goal. Future research should focus on methodologies that offer higher yields, greater functional group tolerance, and milder reaction conditions.
A promising avenue is the advancement of one-pot synthesis procedures. For instance, a general and practical synthesis of naphtho[2,1-d]oxazoles has been developed using readily available naphthols and amines with TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) as an oxygen source, demonstrating excellent functional group tolerance. arizona.edu Further exploration of alternative catalysts and oxidizing agents could lead to even more efficient and environmentally benign processes. The use of microwave-assisted and ultrasound-assisted organic synthesis could also significantly reduce reaction times and improve yields, as has been demonstrated for other benzoxazole (B165842) derivatives. nih.gov Electrochemical synthesis represents another innovative approach, which has been successfully used for N-arylnaphtho[2,3-d]oxazol-2-amines via cyclodesulfurization, offering a novel route for creating derivatives. mdpi.comwikipedia.org
The development of methods for late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid generation of a library of derivatives with diverse electronic and steric properties, facilitating the exploration of structure-property relationships.
Advanced Understanding of Excited-State Processes through Ultrafast Spectroscopy
A detailed understanding of the excited-state dynamics of this compound is crucial for optimizing its performance in optoelectronic applications. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence spectroscopy, are powerful tools for probing these processes on their natural timescales.
Future studies should aim to elucidate the complete deactivation pathways of the excited state, including intramolecular charge transfer (ICT), twisted intramolecular charge transfer (TICT), and intersystem crossing. mdpi.com The influence of solvent polarity and viscosity on these processes can provide valuable insights into the nature of the excited states. mdpi.com For example, studies on similar heterocyclic dyes have shown that solvent polarity can significantly influence the relaxation dynamics and the emergence of different excited states. mdpi.com By systematically studying a series of derivatives with electron-donating and electron-withdrawing substituents on both the phenyl and naphthyl rings, it will be possible to map out the key factors that govern the photophysical properties. This knowledge is essential for the rational design of molecules with tailored emission wavelengths, quantum yields, and lifetimes.
Rational Design of this compound Derivatives for Specific Material Properties
The versatility of the this compound scaffold allows for the rational design of derivatives with specific material properties. By strategically introducing functional groups, the electronic, optical, and self-assembly characteristics can be precisely tuned.
For applications in organic light-emitting diodes (OLEDs), derivatives can be designed to exhibit specific emission colors and high quantum efficiencies. This can be achieved by modifying the extent of π-conjugation or by introducing substituents that influence the HOMO and LUMO energy levels. For example, the incorporation of moieties like triphenylamine (B166846) or carbazole (B46965) could enhance hole-transporting properties, which is beneficial for OLED performance.
Furthermore, the introduction of specific functional groups can promote desired intermolecular interactions, such as π-π stacking or hydrogen bonding, to control the solid-state packing and morphology. This is critical for applications in organic field-effect transistors (OFETs) and organic solar cells. The flexible substitution at various positions on the oxazole ring system provides a powerful tool for tuning the pharmacological activities and material properties of its derivatives. nih.gov
A summary of potential modifications and their target properties is presented below:
| Modification Site | Substituent Type | Target Property | Potential Application |
| Phenyl Ring | Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Red-shifted emission, Increased quantum yield | Red-emitting OLEDs, Fluorescent probes |
| Phenyl Ring | Electron-withdrawing groups (e.g., -CN, -NO₂) | Blue-shifted emission, Enhanced electron affinity | Electron-transport materials, Sensors |
| Naphthyl Ring | Extended π-conjugation (e.g., adding another aromatic ring) | Bathochromic shift in absorption and emission | Near-infrared (NIR) emitters and sensors |
| Naphthyl Ring | Bulky substituents (e.g., tert-butyl) | Disrupted π-π stacking, Increased solubility | Solution-processable organic electronics |
Integration into Hybrid Organic-Inorganic Systems
A significant emerging opportunity lies in the integration of this compound derivatives into hybrid organic-inorganic systems. Such materials can exhibit synergistic properties that are not present in the individual components.
One promising area is the incorporation of these molecules as organic linkers in metal-organic frameworks (MOFs). The rigid structure and potential for functionalization make them excellent candidates for constructing porous materials with tailored optical properties. These fluorescent MOFs could find applications in chemical sensing, guest storage, and separation. The use of N/O-donor ligands is pivotal in the construction of these hybrid materials. nih.gov
Another avenue is the covalent attachment or encapsulation of this compound derivatives within inorganic matrices such as silica (B1680970) or titania nanoparticles. uni-saarland.demdpi.com This can lead to the development of robust, photostable fluorescent nanoparticles for bioimaging and sensing applications. Covalent bonding of dyes to a silica matrix has been shown to be necessary for fluorescence stability and to prevent leaching. uni-saarland.de Furthermore, functionalized derivatives could be used as surface ligands for quantum dots, modifying their electronic properties and surface chemistry. The integration of such molecules into perovskite solar cells as hole-transporting or passivating layers is another exciting possibility that could enhance device efficiency and stability. semanticscholar.orgresearchgate.net
Development of Advanced Chemosensors with Tailored Selectivity and Sensitivity
The inherent fluorescence of the this compound core makes it an excellent platform for the development of advanced chemosensors. By attaching specific recognition moieties (receptors) to the scaffold, sensors can be designed to selectively detect a wide range of analytes, including metal ions, anions, and neutral molecules. mdpi.comrsc.org
The sensing mechanism would likely rely on a change in the fluorescence properties (e.g., intensity, wavelength, or lifetime) of the fluorophore upon binding of the analyte. For example, a receptor that undergoes a conformational change upon analyte binding could alter the electronic communication with the this compound core, leading to a detectable optical response.
Future research should focus on:
Designing novel receptors: Creating binding sites with high selectivity for specific target analytes.
Exploring different signal transduction mechanisms: Investigating processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excimer/exciplex formation.
Improving sensitivity: Developing sensors that can detect analytes at very low concentrations.
The development of chemosensors based on this scaffold could have a significant impact in various fields, including environmental monitoring, medical diagnostics, and industrial process control. mdpi.comrsc.org
Q & A
Q. What are the standard synthetic protocols for 2-phenylnaphtho[2,1-d]oxazole, and how can reaction conditions be optimized?
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic system (absorption peaks at 280–320 nm).
- Fluorescence spectroscopy : Quantifies quantum yield (Φ~F~) for photophysical studies.
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 245.08 for [M+H]).
Cross-validation with computational methods (DFT) ensures structural accuracy .
Q. How is the antimicrobial activity of this compound evaluated experimentally?
Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined by serial dilution (1–256 µg/mL). Positive controls (e.g., ampicillin) and solvent controls (DMSO) are essential. Activity correlates with electron-withdrawing substituents on the naphthoxazole core .
Advanced Research Questions
Q. How can contradictory results in antimicrobial activity studies be resolved?
Discrepancies may arise from variations in bacterial strains, solvent effects, or substituent positioning. Mitigation strategies:
- Standardize testing protocols (CLSI guidelines).
- Compare substituent electronic profiles (Hammett constants).
- Use statistical validation (ANOVA, p < 0.05) to confirm significance .
Q. What methodologies are used to study photophysical interactions between this compound and nanomaterials?
- Surface plasmon resonance (SPR) : Monitors binding kinetics with silver nanoparticles.
- Time-resolved fluorescence : Measures excited-state lifetimes (τ~avg~) to assess quenching efficiency.
- Theoretical modeling : DFT calculations (e.g., Gaussian 09) predict orbital energy gaps (ΔE~HOMO-LUMO~) and charge transfer mechanisms .
Q. How can crystal structure analysis resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and packing motifs. For this compound derivatives, slow evaporation from dichloromethane yields diffraction-quality crystals. Refinement with SHELXL validates non-covalent interactions (e.g., π-stacking) that influence stability .
Q. What strategies improve synthetic yields in challenging oxazole ring-forming reactions?
Q. How do substituents on the phenyl ring affect electronic and biological properties?
Electron-withdrawing groups (e.g., -NO, -CF) increase electrophilicity, enhancing antimicrobial activity but reducing fluorescence quantum yield. Computational studies (Mulliken charges) guide rational design by predicting charge distribution and reactivity .
Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
Q. How can researchers validate the purity of this compound for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
